molecular formula C14H13N5OS B12021022 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide CAS No. 478310-48-4

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide

Katalognummer: B12021022
CAS-Nummer: 478310-48-4
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: QUWFMVMJQABVSE-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole core and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with a thiophene derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,2,3]triazole or thiophene moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole core can engage in π-π stacking interactions, while the thiophene moiety can participate in electron-donating or electron-withdrawing processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and exhibit similar electronic properties.

    Thiophene derivatives: Compounds containing the thiophene moiety, which are known for their electronic and photophysical properties.

Uniqueness

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide is unique due to the combination of the benzo[d][1,2,3]triazole and thiophene moieties, which confer distinct electronic and structural properties.

Eigenschaften

CAS-Nummer

478310-48-4

Molekularformel

C14H13N5OS

Molekulargewicht

299.35 g/mol

IUPAC-Name

3-(benzotriazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C14H13N5OS/c20-14(17-15-10-11-4-3-9-21-11)7-8-19-13-6-2-1-5-12(13)16-18-19/h1-6,9-10H,7-8H2,(H,17,20)/b15-10+

InChI-Schlüssel

QUWFMVMJQABVSE-XNTDXEJSSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=CS3

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.